2'-Benzyl-1'-oxo-N-(2-phenylethyl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-Benzyl-1’-oxo-N-(2-phenylethyl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Benzyl-1’-oxo-N-(2-phenylethyl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Spirocyclization: The spirocyclization step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction using a suitable cyclopentane derivative.
Functional Group Modifications: The final steps involve the introduction of the benzyl and oxo groups, as well as the carboxamide functionality. These modifications can be carried out using standard organic reactions such as alkylation, oxidation, and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Benzyl-1’-oxo-N-(2-phenylethyl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2’-Benzyl-1’-oxo-N-(2-phenylethyl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the spiro and carboxamide functionalities.
2-Phenylethylamine: A simpler structure that serves as a precursor in the synthesis of the target compound.
Cyclopentane Derivatives: Compounds with similar spiro structures but different functional groups.
Uniqueness
The uniqueness of 2’-Benzyl-1’-oxo-N-(2-phenylethyl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spiro structure combined with the isoquinoline core and the specific functional groups
Properties
Molecular Formula |
C29H30N2O2 |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-benzyl-1-oxo-N-(2-phenylethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C29H30N2O2/c32-27(30-20-17-22-11-3-1-4-12-22)26-24-15-7-8-16-25(24)28(33)31(29(26)18-9-10-19-29)21-23-13-5-2-6-14-23/h1-8,11-16,26H,9-10,17-21H2,(H,30,32) |
InChI Key |
FKUOMSZYHJFUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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